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Compound of Interest

Compound Name: ST-836

Cat. No.: B611022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic and

pharmacodynamic properties of bepirovirsen (formerly GSK'836), an investigational antisense

oligonucleotide, with the established nucleos(t)ide analogue treatments for chronic hepatitis B

(CHB), tenofovir and entecavir. The information is intended to support research and drug

development efforts in the field of hepatology.

Pharmacokinetic Properties: A Comparative
Analysis
The pharmacokinetic profiles of bepirovirsen, tenofovir, and entecavir reveal distinct differences

in their absorption, distribution, metabolism, and excretion. These parameters are crucial for

determining dosing regimens and understanding potential drug-drug interactions.
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Pharmacokinetic
Parameter

Bepirovirsen
(GSK'836)

Tenofovir
Disoproxil
Fumarate (TDF)

Entecavir

Mechanism of Action

Antisense

oligonucleotide

targeting all HBV

RNAs.[1][2]

Nucleotide reverse

transcriptase inhibitor.

[3][4]

Guanosine nucleoside

analogue inhibitor of

HBV polymerase.[5][6]

Administration
Subcutaneous

injection[7]
Oral[3] Oral[5]

Time to Cmax (Tmax) 3 - 8 hours[7] 1.3 hours (median)[8] 0.5 - 1.5 hours[9]

Peak Plasma Conc.

(Cmax)

Dose-proportional; 8.4

µg/mL (300 mg)[10]

~300 ng/mL (300 mg)

[8]

4.2 ng/mL (0.5 mg

dose)[5]

Terminal Half-life 22.5 - 24.6 days[7] ~12 - 18 hours[3]
~128 - 149 hours[5]

[11]

Metabolism

Nuclease-mediated

metabolism in tissues.

[7] Not a substrate for

CYP450 enzymes.[4]

Prodrug rapidly

converted to tenofovir;

no significant CYP450

involvement.[3][12]

Minor hepatic

glucuronide/sulfate

conjugation; not a

CYP450 substrate.[5]

[9]

Excretion

Primarily urinary

excretion of

metabolites.[7]

70-80% as unchanged

drug in urine.[3]

60-73% as unchanged

drug in urine.[9]

Food Effect
Not applicable

(subcutaneous)

High-fat meal

increases AUC by

~40% and Cmax by

~14%.[3]

Food delays

absorption, decreases

Cmax by 44-46% and

AUC by 18-20%.[5][9]

Pharmacodynamic Properties: Efficacy in Viral
Suppression
The pharmacodynamic effects of these antiviral agents are primarily assessed by their ability to

reduce markers of hepatitis B virus (HBV) replication, namely HBV DNA and hepatitis B surface
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antigen (HBsAg).

Pharmacodynamic
Parameter

Bepirovirsen
(GSK'836)

Tenofovir
Disoproxil
Fumarate (TDF)

Entecavir

Primary Endpoint

Sustained HBsAg and

HBV DNA loss.[13]

[14]

HBV DNA

suppression.[15][16]

HBV DNA

suppression.[17]

HBsAg Reduction

Dose-dependent

reduction; ~99% (2

logs) in preclinical

models.[7] In a Phase

2b trial, 9-10% of

patients achieved

sustained HBsAg loss.

[18][19]

Modest HBsAg loss

observed in long-term

studies.[20]

HBsAg clearance

observed in a small

percentage of patients

with long-term

treatment.[21]

HBV DNA Reduction

Significant reduction

observed in clinical

trials.[13][14]

Potent and sustained

suppression of HBV

DNA.[16]

Potent viral

suppression, with up

to 94% of patients

achieving

undetectable HBV

DNA after 3 years.[22]

Dose-Response

Dose-dependent

reduction in HBsAg

and HBV DNA.[7][23]

Not extensively

characterized for HBV

DNA suppression in

clinical practice.

0.5 mg daily for

treatment-naïve

patients and 1 mg

daily for lamivudine-

resistant patients.[22]

Mechanism of Action and Experimental Workflow
Bepirovirsen Signaling Pathway
Bepirovirsen is an antisense oligonucleotide designed to specifically target and degrade all

HBV messenger RNA (mRNA) transcripts. This leads to a reduction in the production of viral

proteins, including HBsAg, and inhibits viral replication.[1][24] Additionally, bepirovirsen has
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been shown to stimulate the immune system through Toll-like receptor 8 (TLR8), which may

contribute to a durable antiviral response.[25]
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Caption: Mechanism of action of Bepirovirsen in a hepatocyte.

B-Clear Phase IIb Clinical Trial Workflow
The B-Clear study was a Phase IIb trial designed to evaluate the efficacy and safety of

bepirovirsen in patients with chronic hepatitis B, both on and not on nucleos(t)ide analogue

(NA) therapy.[13][26]
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Patient Screening
(On-NA & Not-on-NA cohorts)

Randomization
(3:3:3:1)

Arm 1:
Bepirovirsen 300mg weekly for 24 weeks

(with loading doses)

Arm 2:
Bepirovirsen 300mg weekly for 12 weeks,

then 150mg for 12 weeks
(with loading doses)

Arm 3:
Bepirovirsen 300mg weekly for 12 weeks,

then placebo for 12 weeks
(with loading doses)

Arm 4:
Placebo for 12 weeks,

then Bepirovirsen 300mg for 12 weeks
(without loading doses)

Post-Treatment Follow-up
(24 weeks)

Primary Endpoint Assessment:
Sustained HBsAg & HBV DNA loss

Click to download full resolution via product page

Caption: Simplified workflow of the B-Clear Phase IIb clinical trial.
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Experimental Protocols
B-Clear Phase IIb Study Protocol (NCT04449029)
Objective: To assess the efficacy and safety of bepirovirsen in participants with chronic HBV

infection.[26]

Study Design: A multicenter, randomized, partial-blind (sponsor/participant-blinded,

investigator-unblinded) study. The trial consisted of two parallel cohorts: one for patients

receiving stable nucleos(t)ide analogue (On-NA) treatment and another for patients not

currently on NA therapy (Not-on-NA).[13][26]

Participants: Eligibility criteria included HBsAg > 100 IU/mL, HBV DNA < 90 IU/mL (On-NA) or

> 2000 IU/mL (Not-on-NA), and specific alanine aminotransferase (ALT) levels.[26] The study

enrolled 457 participants.[27]

Intervention: Participants were randomized 3:3:3:1 into one of four treatment arms, receiving

weekly subcutaneous injections:

Arm 1: Bepirovirsen 300 mg (with loading doses on days 4 and 11) for 24 weeks.

Arm 2: Bepirovirsen 300 mg (with loading doses) for 12 weeks, followed by bepirovirsen 150

mg for 12 weeks.

Arm 3: Bepirovirsen 300 mg (with loading doses) for 12 weeks, followed by placebo for 12

weeks.

Arm 4: Placebo for 12 weeks (with placebo loading doses), followed by bepirovirsen 300 mg

without loading doses for 12 weeks.[26][27]

Primary Endpoint: The primary endpoint was the proportion of patients with HBsAg below the

lower limit of detection and HBV DNA below the lower limit of quantification for 24 weeks after

the end of bepirovirsen treatment, in the absence of rescue medication.[14][26]

Standard Clinical Trial Protocol for Tenofovir in Chronic
Hepatitis B
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Objective: To evaluate the efficacy and safety of tenofovir disoproxil fumarate in suppressing

HBV DNA in patients with chronic hepatitis B.

Study Design: A randomized, double-blind, placebo-controlled or active-comparator (e.g.,

adefovir dipivoxil) trial.

Participants: Adult patients with chronic hepatitis B (HBeAg-positive or HBeAg-negative) with

detectable HBV DNA levels and elevated ALT levels.[28]

Intervention:

Treatment Group: Tenofovir disoproxil fumarate (e.g., 300 mg) administered orally once daily.

Control Group: Placebo or an active comparator administered orally once daily.

Primary Endpoint: The proportion of patients with HBV DNA levels below a specified threshold

(e.g., < 400 copies/mL or < 20 IU/mL) at a predetermined time point (e.g., week 48).[15]

Secondary Endpoints: May include histologic improvement, ALT normalization, HBeAg

seroconversion, and HBsAg loss or seroconversion.

Standard Clinical Trial Protocol for Entecavir in Chronic
Hepatitis B
Objective: To assess the efficacy and safety of entecavir in the treatment of chronic hepatitis B.

Study Design: A randomized, double-blind, active-comparator (e.g., lamivudine) trial.

Participants: Nucleos(t)ide-naïve adult patients with HBeAg-positive or HBeAg-negative chronic

hepatitis B with evidence of active viral replication and liver inflammation.[17]

Intervention:

Treatment Group: Entecavir (e.g., 0.5 mg) administered orally once daily.

Comparator Group: Lamivudine (e.g., 100 mg) administered orally once daily.[22]
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Primary Endpoint: A composite endpoint including histologic improvement and a reduction in

HBV DNA to undetectable levels at a specific time point (e.g., week 48).

Secondary Endpoints: Include virologic response (HBV DNA < 300 copies/mL), ALT

normalization, and HBeAg seroconversion.[29]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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